molecular formula C14H11NO5S B5308612 methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate

methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate

Katalognummer B5308612
Molekulargewicht: 305.31 g/mol
InChI-Schlüssel: BGQPZNXEYGHSGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate, also known as TD-1473, is a small molecule inhibitor that has gained attention due to its potential therapeutic applications. The compound belongs to the class of compounds known as benzodioxoles, which have been shown to have a range of biological activities.

Wirkmechanismus

Methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate selectively inhibits the activity of JAK1, which is a key enzyme involved in the signaling pathways that regulate the immune response. By inhibiting JAK1, this compound effectively reduces the activity of a range of cytokines and chemokines that are involved in the inflammatory response. This results in a reduction in inflammation and tissue damage in animal models of IBD.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, particularly in the context of IBD. The compound effectively reduces the activity of a range of cytokines and chemokines that are involved in the inflammatory response, resulting in a reduction in inflammation and tissue damage. In addition, this compound has been shown to have minimal effects on other JAK family members, which reduces the risk of off-target effects.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate has several advantages for lab experiments, including its selectivity for JAK1, its effectiveness in reducing inflammation in animal models of IBD, and its minimal side effects. However, there are also some limitations to consider, including the need for further preclinical studies to establish safety and efficacy, the potential for drug-drug interactions, and the need for further optimization of the synthesis process to improve yield and purity.

Zukünftige Richtungen

There are several future directions for research on methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate, including the need for further preclinical studies to establish safety and efficacy, the exploration of potential applications in other inflammatory diseases, such as rheumatoid arthritis and psoriasis, and the optimization of the synthesis process to improve yield and purity. In addition, there is a need for further research on the mechanism of action of this compound, particularly with regard to its effects on the immune system and the inflammatory response.
Conclusion:
In conclusion, this compound is a small molecule inhibitor with potential therapeutic applications in the treatment of inflammatory bowel disease. The compound selectively inhibits the activity of JAK1, resulting in a reduction in inflammation and tissue damage in animal models of IBD. While there are some limitations to consider, including the need for further preclinical studies and optimization of the synthesis process, this compound represents a promising avenue for future research in the field of inflammatory diseases.

Synthesemethoden

Methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 2-nitroaniline to form a key intermediate, which is then reduced and coupled with 6-bromo-1,3-benzodioxole-5-carboxylic acid to form the final product. The synthesis process has been optimized to improve yield and purity, and the resulting compound has been extensively characterized using a range of analytical techniques, including NMR, MS, and X-ray crystallography.

Wissenschaftliche Forschungsanwendungen

Methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate has been shown to have a range of potential therapeutic applications, particularly in the treatment of inflammatory bowel disease (IBD). The compound has been shown to selectively inhibit the activity of a key enzyme, Janus kinase 1 (JAK1), which is involved in the inflammatory response. In preclinical studies, this compound has been shown to effectively reduce inflammation in animal models of IBD, with minimal side effects.

Eigenschaften

IUPAC Name

methyl 6-(thiophene-2-carbonylamino)-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S/c1-18-14(17)8-5-10-11(20-7-19-10)6-9(8)15-13(16)12-3-2-4-21-12/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQPZNXEYGHSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CS3)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.